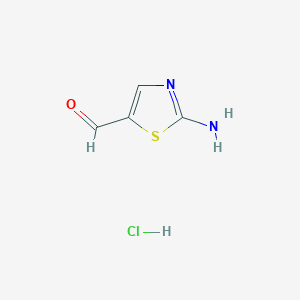

2-Aminothiazole-5-carbaldehyde hydrochloride

Description

BenchChem offers high-quality 2-Aminothiazole-5-carbaldehyde hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminothiazole-5-carbaldehyde hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1,3-thiazole-5-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS.ClH/c5-4-6-1-3(2-7)8-4;/h1-2H,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWAZDCUJYHFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674221 | |

| Record name | 2-Amino-1,3-thiazole-5-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920313-27-5 | |

| Record name | 2-Amino-1,3-thiazole-5-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of 2-Aminothiazole-5-carbaldehyde Hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the synthesis and characterization of 2-aminothiazole-5-carbaldehyde hydrochloride, a pivotal building block in medicinal chemistry. The primary focus is on the Vilsmeier-Haack reaction, a robust and scalable method for the regioselective formylation of 2-aminothiazole. We will delve into the mechanistic underpinnings of this reaction, offer a detailed, field-tested experimental protocol, and discuss critical parameters for troubleshooting and optimization. Furthermore, this document outlines the standard analytical techniques for the structural elucidation and purity assessment of the final compound, ensuring researchers can confidently produce and validate this key synthetic intermediate.

Strategic Importance in Drug Discovery

2-Aminothiazole-5-carbaldehyde is a highly valued intermediate in the synthesis of a multitude of biologically active compounds.[1] Its structure is a confluence of reactive functionalities: a nucleophilic amino group and an electrophilic aldehyde, both attached to an electron-rich thiazole scaffold. This arrangement allows for diverse chemical modifications, making it an ideal precursor for generating compound libraries in drug discovery programs.[2] The 2-aminothiazole core itself is a "privileged structure," found in numerous marketed drugs, including the kinase inhibitor Dasatinib, antivirals, and anti-inflammatory agents, highlighting its significance in targeting a wide range of proteins.[3][4][5]

The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base. This guide focuses on its synthesis via the Vilsmeier-Haack reaction, a classic and efficient method for formylating electron-rich heterocyclic systems.[6]

The Vilsmeier-Haack Approach: Mechanism and Rationale

The Vilsmeier-Haack reaction is the cornerstone for the industrial-scale synthesis of 2-aminothiazole-5-carbaldehyde. The process involves an electrophilic aromatic substitution where the electron-rich C-5 position of the 2-aminothiazole ring attacks a specialized electrophile, the Vilsmeier reagent.

Formation of the Electrophile: The Vilsmeier Reagent

The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction between a tertiary amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).

-

Causality: The reaction is highly exothermic and the resulting Vilsmeier reagent is sensitive to moisture. Therefore, its preparation requires strict temperature control (0–10 °C) and anhydrous conditions. The slow, dropwise addition of POCl₃ to cooled DMF is critical to dissipate heat and prevent the decomposition of the reagent, ensuring a high yield of the active electrophile.[1]

Regioselective Formylation

Once formed, the Vilsmeier reagent is attacked by the 2-aminothiazole ring. The C-5 position is the most nucleophilic carbon on the ring, a consequence of the electron-donating effect of both the ring sulfur atom and the exocyclic amino group. This inherent electronic property directs the formylation regioselectively to this position.

dot

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: A Validated Workflow

This protocol details a reliable and reproducible method for the synthesis of 2-aminothiazole-5-carbaldehyde, which can then be converted to its hydrochloride salt.

Materials and Equipment

| Reagents & Solvents | Equipment |

| 2-Aminothiazole | 500 mL Three-neck round-bottom flask |

| N,N-Dimethylformamide (DMF, anhydrous) | Magnetic stirrer and stir bar |

| Phosphorus oxychloride (POCl₃) | Dropping funnel |

| Dichloromethane (DCM, anhydrous) | Thermometer |

| Sodium bicarbonate (Sat. solution) | Ice-salt bath |

| Hydrochloric Acid (HCl) | Reflux condenser |

| Anhydrous magnesium sulfate (MgSO₄) | Standard glassware for work-up |

Step-by-Step Procedure

The overall workflow is a two-stage process involving the preparation of the Vilsmeier reagent followed by the formylation reaction.

dot

Caption: Experimental workflow for the synthesis.

Part 1: Vilsmeier Reagent Formation

-

Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere (e.g., nitrogen).

-

Add anhydrous N,N-Dimethylformamide (100 mL) to the flask.

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add phosphorus oxychloride (15.3 mL, 1.6 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition.[1]

-

After addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[6]

Part 2: Formylation Reaction

-

In a separate beaker, dissolve 2-aminothiazole (10.0 g, 1.0 eq) in anhydrous dichloromethane (100 mL).

-

Cool the Vilsmeier reagent mixture back to 0 °C.

-

Slowly add the 2-aminothiazole solution to the Vilsmeier reagent dropwise over 30 minutes, again ensuring the temperature is maintained below 10 °C.[1]

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux (approx. 40-45 °C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

Part 3: Work-up and Isolation

-

After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

-

Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-5-formylthiazole free base.

-

To obtain the hydrochloride salt, dissolve the crude product in a suitable solvent (e.g., diethyl ether or isopropanol) and treat with a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.

-

Purify the product by recrystallization, for example from a THF/hexane mixture.[7]

Self-Validation: Troubleshooting & Optimization

The primary challenge in this synthesis is controlling the reaction's selectivity to favor C-5 formylation over side reactions involving the exocyclic amino group.[6]

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction.2. Incorrect stoichiometry.3. Moisture contamination. | 1. Extend reflux time, monitoring by TLC.2. Carefully control molar ratios; start with 1.2 eq of Vilsmeier reagent and optimize.3. Ensure all glassware is oven-dried and solvents are anhydrous. |

| High % of Formimidamide Byproduct | 1. Reaction temperature too high.2. Excess Vilsmeier reagent.3. Incorrect order of addition. | 1. Lower the reaction temperature significantly. Maintain 0 °C during addition and for 1 hour after, before warming slowly.2. Use a stoichiometric amount (1.0-1.1 eq) of the Vilsmeier reagent.3. Always add the 2-aminothiazole solution to the pre-formed Vilsmeier reagent, never the reverse.[6] |

| Purification Difficulties | 1. Presence of multiple byproducts.2. Product is an oil or intractable solid. | 1. Optimize reaction conditions to minimize side products before scaling up.2. Attempt purification via column chromatography (silica gel) or convert to the hydrochloride salt, which is often more crystalline and easier to purify. |

Characterization and Data

Confirming the identity and purity of the synthesized 2-aminothiazole-5-carbaldehyde hydrochloride is essential.

| Property | Data |

| Molecular Formula | C₄H₅ClN₂OS[8] |

| Molecular Weight | 164.61 g/mol [8] |

| Appearance | Off-white to yellow solid |

| Purity (Typical) | >95% (by HPLC) |

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals include a singlet for the aldehyde proton (~9.5 ppm), a singlet for the thiazole ring proton (~8.0 ppm), and a broad singlet for the amino protons (~7.5 ppm).

-

¹³C NMR (DMSO-d₆, 100 MHz): Key signals expected for the aldehyde carbonyl carbon (~185 ppm), the C2 carbon bearing the amino group (~170 ppm), and other aromatic carbons.

-

IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amine, ~3300-3400 cm⁻¹), C=O stretching (aldehyde, ~1680 cm⁻¹), and C=N stretching (thiazole ring, ~1620 cm⁻¹).

-

Mass Spectrometry (ESI+): For the free base (C₄H₄N₂OS), the expected [M+H]⁺ is at m/z 129.01.

Safety and Handling

-

Hazard Identification: The compound is irritating to the eyes, respiratory system, and skin.[9] It may cause an allergic skin reaction and is harmful if swallowed.[10]

-

Safe Handling: Handle in a well-ventilated place, preferably a fume hood. Wear suitable protective clothing, including gloves and safety glasses. Avoid the formation of dust and aerosols.[11]

Conclusion

The Vilsmeier-Haack formylation of 2-aminothiazole is a highly effective and well-documented method for producing 2-aminothiazole-5-carbaldehyde hydrochloride. By understanding the reaction mechanism and meticulously controlling key parameters—particularly temperature, stoichiometry, and order of addition—researchers can minimize side reactions and achieve high yields of this valuable synthetic intermediate. The protocols and troubleshooting guide provided herein offer a robust framework for the successful synthesis and characterization of this compound, empowering further innovation in drug discovery and development.

References

- BenchChem. (n.d.). Step-by-Step Synthesis of 2-Amino-5-formylthiazole. BenchChem Application Notes.

- BenchChem. (n.d.). Synthesis of 2-Amino-5-formylthiazole from Simple Precursors. BenchChem Application Notes.

- BenchChem. (n.d.). Common side reactions in the synthesis of 2-Amino-5-formylthiazole. BenchChem Troubleshooting & Optimization.

- Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.

- Google Patents. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

- RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches.

- Echemi. (n.d.). Buy 2-Aminothiazole-5-carbaldehyde hydrochloride from JHECHEM CO LTD.

- Asian Journal of Chemistry. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes.

- AbacipharmTech. (n.d.). 2-Aminothiazole-5-carbaldehyde hydrochloride.

- ChemBK. (2024). 2-Aminothiazole-5-carbadehyde.

- National Center for Biotechnology Information. (n.d.). 2-Amino-1,3-thiazole-5-carbaldehyde. PubChem Compound Summary for CID 2737798.

- NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?

- ResearchGate. (n.d.). Drugs currently in use based on 2-aminothiazole skeleton.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 8. 2-Aminothiazole-5-carbaldehyde hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 9. chembk.com [chembk.com]

- 10. 2-Amino-1,3-thiazole-5-carbaldehyde | C4H4N2OS | CID 2737798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

Spectroscopic Characterization of 2-Aminothiazole-5-carbaldehyde Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Aminothiazole-5-carbaldehyde hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and providing validated protocols, this guide aims to be an authoritative resource for the characterization of this and similar heterocyclic compounds.

Introduction: The Significance of 2-Aminothiazole-5-carbaldehyde Hydrochloride

2-Aminothiazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The title compound, 2-Aminothiazole-5-carbaldehyde hydrochloride, serves as a versatile building block, with its aldehyde functionality allowing for a variety of chemical transformations. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and stability, ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.

Molecular Structure and Key Spectroscopic Features

The structure of 2-Aminothiazole-5-carbaldehyde hydrochloride presents several key features that will be interrogated by spectroscopic techniques. The protonation of the exocyclic amino group to form the ammonium salt significantly influences the electronic distribution within the molecule.

Caption: Molecular structure of 2-Aminothiazole-5-carbaldehyde hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For 2-Aminothiazole-5-carbaldehyde hydrochloride, both ¹H and ¹³C NMR will provide critical information on the connectivity and electronic environment of each atom.

¹H NMR Spectroscopy

Expected Chemical Shifts and Rationale:

The proton NMR spectrum of 2-Aminothiazole-5-carbaldehyde hydrochloride is predicted to exhibit distinct signals for the thiazole ring proton, the aldehyde proton, and the protons of the ammonium group. Due to the electron-withdrawing nature of the aldehyde group and the thiazole ring, all protons are expected to be deshielded and resonate at relatively downfield chemical shifts.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Rationale |

| Aldehyde-H | 9.5 - 10.5 | Singlet | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| Thiazole-H4 | 8.0 - 8.5 | Singlet | The proton at the C4 position of the thiazole ring is deshielded by the adjacent sulfur atom and the overall aromaticity of the ring. |

| -NH₃⁺ | 7.0 - 8.0 | Broad Singlet | The protons of the ammonium group are typically broad due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water in the solvent. Their chemical shift is highly dependent on the solvent and concentration. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Aminothiazole-5-carbaldehyde hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amine salts as it allows for the observation of exchangeable N-H protons.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Expected Chemical Shifts and Rationale:

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| C=O (Aldehyde) | 180 - 190 | The carbonyl carbon of an aldehyde is highly deshielded. |

| C2 (Thiazole) | 165 - 175 | This carbon is attached to two nitrogen atoms and is part of an aromatic system, leading to a significant downfield shift. |

| C5 (Thiazole) | 140 - 150 | The carbon atom attached to the aldehyde group will be deshielded. |

| C4 (Thiazole) | 120 - 130 | The carbon atom adjacent to the sulfur will appear at a relatively upfield position compared to the other ring carbons. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Parameters:

-

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Reference: TMS at 0.00 ppm or the solvent signal (DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 2-Aminothiazole-5-carbaldehyde hydrochloride will be characterized by the vibrational modes of the ammonium group, the thiazole ring, and the aldehyde functionality.

Expected Absorption Bands and Rationale:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| -NH₃⁺ | 3000 - 3300 (broad) | Strong | N-H stretching of the ammonium salt. The broadness is due to hydrogen bonding. |

| C-H (thiazole) | 3050 - 3150 | Medium | Aromatic C-H stretching. |

| C=O (aldehyde) | 1680 - 1710 | Strong | Carbonyl stretching. Conjugation with the thiazole ring lowers the frequency compared to a simple aliphatic aldehyde. |

| C=N, C=C (thiazole) | 1500 - 1650 | Medium to Strong | Ring stretching vibrations. |

| -NH₃⁺ | 1500 - 1600 | Medium | N-H bending (asymmetric and symmetric) of the ammonium salt.[4] |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before scanning the sample.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 2-Aminothiazole-5-carbaldehyde hydrochloride, electrospray ionization (ESI) is a suitable technique.

Expected Molecular Ion and Fragmentation Pattern:

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ of the free base is expected to be the base peak. The molecular weight of 2-Aminothiazole-5-carbaldehyde is 128.15 g/mol .[5] Therefore, the molecular ion peak should appear at m/z 129.

Key Fragmentation Pathways:

Caption: Plausible fragmentation pathway for 2-Aminothiazole-5-carbaldehyde.

-

Loss of CO: A common fragmentation for aldehydes, leading to a fragment at m/z 101.

-

Loss of NH₃: Cleavage of the amino group can result in a fragment at m/z 112.

-

Further Fragmentation: The fragment at m/z 101 can further lose HCN to give a fragment at m/z 74.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Parameters:

-

Mass Spectrometer: Electrospray ionization mass spectrometer.

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent.

-

Mass Range: Scan a range that includes the expected molecular ion, for example, m/z 50-300.

-

Conclusion

The comprehensive spectroscopic analysis of 2-Aminothiazole-5-carbaldehyde hydrochloride is crucial for its application in research and development. This guide has provided a detailed theoretical framework for the interpretation of its NMR, IR, and Mass spectra, grounded in established scientific principles. The provided experimental protocols offer a starting point for obtaining high-quality data. By combining these analytical techniques, researchers can confidently verify the structure and purity of this important synthetic intermediate.

References

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

-

Canadian Science Publishing. The Infrared Spectra of Secondary Amines and Their Salts. [Link]

-

ACS Publications. Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH2+ Stretching Frequencies in Crystalline Phases. [Link]

-

ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). [Link]

-

NIST WebBook. Aminothiazole. [Link]

-

SpectraBase. 2-Amino-4-chloro-1,3-thiazole-5-carbaldehyde - Optional[MS (GC)] - Spectrum. [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

-

PubMed. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. [Link]

-

ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... [Link]

-

SpectraBase. 2-Aminothiazole - Optional[15N NMR] - Chemical Shifts. [Link]

-

NIST WebBook. Aminothiazole. [Link]

- Google Patents.

-

Journal of the Chemical Society, Perkin Transactions 1. N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features. [Link]

-

EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

-

National Institutes of Health. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. [Link]

-

Semantic Scholar. Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. [Link]

-

Wikipedia. 2-Aminothiazole. [Link]

-

PubChem. 2-Aminothiazole hydrochloride. [Link]

-

MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

-

ResearchGate. reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. The peak of 2953cm -... [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 4. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

Solubility and stability of 2-Aminothiazole-5-carbaldehyde hydrochloride

An In-depth Technical Guide to the Solubility and Stability of 2-Aminothiazole-5-carbaldehyde Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Aminothiazole-5-carbaldehyde hydrochloride is a vital heterocyclic building block in medicinal chemistry, valued for its reactive aldehyde and amino functionalities that serve as versatile handles for synthesizing complex molecular architectures. This guide provides a comprehensive technical overview of its critical physicochemical properties—solubility and stability. Understanding these parameters is paramount for its effective use in drug discovery, from reaction setup and purification to formulation and storage. This document synthesizes established principles of thiazole chemistry with field-proven methodologies to offer a practical framework for researchers. We will explore the theoretical underpinnings of its solubility profile, detail protocols for its empirical determination, and outline a systematic approach to evaluating its stability under forced degradation conditions, thereby ensuring scientific integrity and reproducibility in its application.

Introduction and Molecular Overview

The 2-aminothiazole scaffold is a privileged structure in pharmaceutical science, appearing in numerous approved drugs. The title compound, 2-Aminothiazole-5-carbaldehyde hydrochloride (Molecular Formula: C₄H₅ClN₂OS, Molecular Weight: 164.61 g/mol ), is distinguished by the presence of both a nucleophilic amino group and an electrophilic aldehyde group, making it a potent intermediate for constructing diverse compound libraries.[1] As a hydrochloride salt, its physical properties, particularly solubility, are significantly altered compared to its free base, a crucial consideration for its practical handling and application.[2]

The compound typically appears as a clear to light brown crystalline solid.[2] Proper handling is essential, as it is reported to be sensitive to air and moisture.[2] Therefore, storage in a dark, inert atmosphere is recommended to maintain its integrity.[2]

Solubility Profile: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its utility. For 2-Aminothiazole-5-carbaldehyde hydrochloride, solubility is governed by the interplay of its salt form, the polarity of the solvent, and the pH of the medium.

Theoretical Framework

-

Impact of the Hydrochloride Salt: The presence of the hydrochloride salt dramatically enhances aqueous solubility compared to the 2-aminothiazole free base.[2] In an aqueous medium, the compound dissociates, yielding the protonated 2-aminothiazolium cation and a chloride anion, which are readily solvated by polar water molecules.

-

pH-Dependent Solubility: The 2-amino group on the thiazole ring is basic. Consequently, the solubility of the hydrochloride salt is highly dependent on pH.[3] In acidic to neutral solutions, the amine remains protonated, favoring high aqueous solubility. As the pH becomes more alkaline, the amine deprotonates to the less soluble free base, which may lead to precipitation. This behavior is a classic characteristic of amine salts.

-

Solvent Polarity: Beyond aqueous systems, the compound exhibits excellent solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] This is attributed to the polar nature of the thiazole ring and the hydrogen bonding capabilities of the amino and carbonyl groups. Its solubility is expected to be lower in non-polar solvents like hexanes or toluene.

Qualitative Solubility Summary

The following table summarizes the expected qualitative solubility based on available data and chemical principles. This serves as a starting point for solvent selection in synthesis, purification, and analytical method development.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Aqueous | Water, Phosphate Buffered Saline (PBS) | Soluble | The hydrochloride salt form promotes high solubility, especially at acidic to neutral pH.[2] |

| Polar Aprotic | DMSO, DMF | Soluble | High solvent polarity and ability to accept hydrogen bonds facilitate the dissolution of the polar compound.[2] |

| Polar Protic | Methanol, Ethanol | Soluble | These solvents can engage in hydrogen bonding with the solute and have sufficient polarity to solvate the salt form. The free base is also soluble in alcohols.[4] |

| Ethers | Tetrahydrofuran (THF), Dioxane | Slightly Soluble | Moderate polarity may allow for some dissolution, but likely less than more polar solvents. The free base is noted as soluble in ethers.[4] |

| Non-Polar | Hexanes, Toluene | Insoluble | The high polarity and ionic character of the hydrochloride salt are incompatible with non-polar solvents. |

Experimental Protocol: Determining Aqueous Solubility

A robust understanding requires empirical data. The following protocol outlines a standard shake-flask method for quantitative solubility determination.

Objective: To determine the equilibrium solubility of 2-Aminothiazole-5-carbaldehyde hydrochloride in various aqueous buffers.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4).

-

Sample Preparation: Add an excess amount of the compound to a known volume of each buffer in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand to let undissolved solid settle. Filter the supernatant through a 0.22 µm filter to remove all solid particles.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating HPLC-UV method.

-

Data Reporting: Express solubility in mg/mL or mmol/L.

Chemical Stability: A Forced Degradation Approach

Evaluating the intrinsic stability of a molecule is a cornerstone of drug development.[5] Forced degradation (or stress testing) studies are employed to deliberately degrade the compound under conditions more severe than accelerated stability testing.[6] These studies are critical for identifying potential degradation pathways, characterizing degradation products, and developing stability-indicating analytical methods that can separate the intact compound from its degradants.[7][8]

Potential Degradation Pathways

The structure of 2-Aminothiazole-5-carbaldehyde hydrochloride suggests several potential points of chemical instability:

-

Hydrolysis: The thiazole ring itself is generally stable, but functional groups can be labile. Under certain pH conditions, imine formation between the amino group and the aldehyde of another molecule could occur, followed by hydrolysis.

-

Oxidation: The aldehyde group is susceptible to oxidation, potentially forming the corresponding carboxylic acid. The electron-rich thiazole ring may also be susceptible to oxidative degradation.

-

Photodegradation: Aromatic heterocyclic systems, including 2-aminothiazoles, are known to be sensitive to UV light, which can induce complex degradation pathways, including ring cleavage.[1][9] Studies on a related compound, 2-aminothiazole-4-carboxylic acid, have shown that photodegradation can proceed via decarboxylation, followed by further degradation of the 2-aminothiazole moiety itself.

Experimental Workflow: Forced Degradation Study

The following diagram and protocol outline a systematic approach to a forced degradation study, consistent with ICH guidelines.[5]

Caption: A typical workflow for a forced degradation study.

Detailed Protocol for Forced Degradation

Objective: To investigate the stability of 2-Aminothiazole-5-carbaldehyde hydrochloride under various stress conditions and to identify major degradation products.

Materials:

-

2-Aminothiazole-5-carbaldehyde hydrochloride

-

HPLC-grade water, methanol, and acetonitrile

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Validated HPLC-UV/PDA system and an LC-MS/MS system

Methodology:

-

Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).

-

Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL), and store protected from light at 2-8 °C.

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60 °C. Withdraw aliquots at several time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and dilute to the target concentration.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature. Withdraw aliquots at shorter time points (e.g., 5, 15, 60 minutes, as base hydrolysis can be rapid), neutralize with an equivalent amount of acid, and dilute.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature. Withdraw aliquots at several time points (e.g., 2, 8, 24 hours) and dilute.

-

Thermal Degradation:

-

Solution: Incubate the stock solution at 60 °C.

-

Solid: Place the solid compound in a 60 °C oven.

-

Analyze samples at appropriate time points.

-

-

Photostability: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.

-

Analysis: Analyze all stressed samples and the control against a freshly prepared standard using a stability-indicating HPLC-UV/PDA method.[10][11] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[6] Peak purity analysis using a PDA detector is essential. Significant degradation products should be further characterized by LC-MS/MS to elucidate their structures.

Hypothetical Degradation Pathway

Based on the functional groups present, a potential degradation pathway under oxidative and hydrolytic stress is proposed below. This is a predictive model and requires experimental verification.

Caption: Potential degradation pathways of the title compound.

Summary and Recommendations

2-Aminothiazole-5-carbaldehyde hydrochloride is a highly valuable, yet sensitive, chemical intermediate. Its utility in research and development hinges on a solid understanding of its solubility and stability.

-

For Solubility: Leverage its enhanced aqueous solubility as a hydrochloride salt, particularly in acidic to neutral pH. For organic reactions, polar aprotic solvents like DMSO and DMF are excellent choices. Always perform empirical solubility tests for quantitative applications.

-

For Stability: The compound must be stored under an inert atmosphere, protected from light and moisture, at refrigerated temperatures (2-8 °C).[2] When used in solution, be mindful of its susceptibility to oxidation and light. Forced degradation studies are strongly recommended to develop robust analytical methods and to understand potential liabilities early in the development process.

By applying the principles and protocols outlined in this guide, researchers can ensure the reliable and effective use of this important building block, leading to more robust and reproducible scientific outcomes.

References

-

Solubility of Things. (n.d.). 2-Aminothiazole. Retrieved from [Link]

-

Todd, Z. R., Szabla, R., Szostak, J. W., & Sasselov, D. D. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications, 55(78), 10388–10391. Available from: [Link]

- BenchChem. (2025).

-

Todd, Z. R., Szabla, R., Szostak, J. W., & Sasselov, D. D. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. [PMC-NIH version]. Available from: [Link]

-

R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

-

BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

MedCrave online. (2016). Forced degradation studies. Retrieved from [Link]

-

Pharmaceutical Technology. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

-

Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Available from: [Link]

-

ChemBK. (2024). 2-Aminothiazole-5-carbadehyde. Retrieved from [Link]

-

Singh, R., et al. (2013). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 75(5), 553–558. Available from: [Link]

-

Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah University Journal for Research - A (Natural Sciences), 38(3). Available from: [Link]

-

Szymańska, E., et al. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 30(18), 4567. Available from: [Link]

Sources

- 1. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Buy 2-Aminothiazole-5-carbaldehyde hydrochloride | 920313-27-5 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. journals.najah.edu [journals.najah.edu]

- 9. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Role of C5 Substitution: A Technical Guide to the Structure-Activity Relationship of 2-Aminothiazole Derivatives

For Immediate Distribution

SAARBRÜCKEN, Germany – January 1, 2026 – The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of novel therapeutics.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the structure-activity relationship (SAR) of 5-substituted 2-aminothiazole derivatives. We will explore how modifications at the C5 position of the thiazole ring critically influence the biological activity and target selectivity of these compounds, offering field-proven insights to guide future drug discovery efforts.

The 2-Aminothiazole Core: A Privileged Scaffold in Drug Design

The 2-aminothiazole moiety is a key pharmacophore present in several clinically approved drugs, such as the multi-tyrosine kinase inhibitor Dasatinib, underscoring its therapeutic relevance.[5][6] The versatility of this heterocyclic system allows for substitutions at the C2, C4, and C5 positions, each playing a distinct role in modulating the compound's pharmacological profile. While extensive research has explored modifications at the C2 and C4 positions, the strategic importance of the C5 position is a subject of growing interest, as substitutions at this site can profoundly impact potency, selectivity, and pharmacokinetic properties.[1][2]

The Influence of C5 Substituents on Anticancer Activity

The development of novel anticancer agents is a major focus for the application of 2-aminothiazole derivatives.[6] SAR studies have revealed that the nature of the substituent at the C5 position is a critical determinant of cytotoxic potency and the mechanism of action.

Halogenation at the C5 Position

The introduction of a halogen, particularly bromine, at the C5 position has been shown to influence the anticancer activity of 2-aminothiazole derivatives. For instance, the exchange of a methyl group with a bromo group at the C5-position of certain 2-aminothiazoles resulted in compounds with IC50 values in the range of 6.61 to 9.34 μM against cancer cell lines.[2] This suggests that an electron-withdrawing and moderately lipophilic group at this position can be favorable for cytotoxicity.

Aryl and Heteroaryl Substitutions

The incorporation of aryl or heteroaryl moieties at the C5 position can lead to potent anticancer agents, often by facilitating key interactions within the binding sites of target proteins, such as kinases. For example, a series of 2-amino-5-[(thiomethyl)aryl]thiazoles were identified as potent and selective inhibitors of Interleukin-2 inducible T-cell kinase (Itk), a target in T-cell malignancies.[7] The nature of the aryl group and its substitution pattern are crucial for optimizing potency. Similarly, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide highlights a strategy where a substituted aryl group at C5 contributes to potent anticancer activity.[3][8]

Carboxamide and Related Functional Groups

The introduction of a carboxamide group at the C5 position has been a successful strategy in developing kinase inhibitors. A novel series of 2-amino-5-carboxamidothiazoles were identified as potent inhibitors of the Src-family kinase p56(Lck).[9] The SAR studies for these compounds demonstrated that the nature of the amide substituent is critical for achieving high potency. For instance, a cyclopropylamide at this position resulted in a potent Lck inhibitor with sub-micromolar activity in a peripheral blood lymphocyte (PBL) proliferation assay.[9] Furthermore, 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have shown promising anti-proliferative effects on human K562 leukemia cells, emphasizing the significance of the carboxanilide side chain at the C5 position.[3]

The following table summarizes the impact of various C5 substituents on the anticancer activity of 2-aminothiazole derivatives.

| C5-Substituent | General Effect on Anticancer Activity | Example Compound Class | Target Cell Line(s) | Reported Activity (IC50) | Reference |

| Bromo | Enhancement of cytotoxicity | 5-Bromo-2-aminothiazole derivatives | H1299 (lung), SHG-44 (glioma) | 6.61 - 9.34 µM | [2] |

| (Thiomethyl)aryl | Potent and selective kinase inhibition | 2-Amino-5-[(thiomethyl)aryl]thiazoles | Jurkat T-cells (IL-2 secretion) | Potent Itk inhibition | [7] |

| 4-Fluorophenyl | Potent anticancer activity | N-(5-(4-fluorophenyl)thiazol-2-yl) derivatives | Not specified | Potent KPNB1 inhibition | [3][8] |

| Cyclopropylamide | Potent Lck kinase inhibition | 2-Amino-5-carboxamidothiazoles | Peripheral Blood Lymphocytes | Sub-micromolar | [9] |

| Phenylcarboxamide | Anti-proliferative effects | 2-Amino-thiazole-5-carboxylic acid phenylamides | K562 (leukemia) | Good | [3] |

Modulation of Antimicrobial Activity through C5 Substitution

2-Aminothiazole derivatives also represent a promising class of antimicrobial agents.[4] Modifications at the C5 position can significantly enhance their activity against a range of bacterial and fungal pathogens.

In the context of DNA gyrase B inhibitors, substitutions at the C5 position of the related 2-aminobenzothiazole scaffold have been explored to improve antibacterial spectrum and potency. While a hydroxyl group at C5 led to good activity against Gram-positive bacteria, it was inactive against Gram-negative strains.[10] The introduction of larger substituents at this solvent-exposed position is a promising strategy to enhance pharmacokinetic properties and broaden the antibacterial spectrum.[10]

Some derivatives of 2-aminothiazole bearing an arylazo moiety at the C5 position have demonstrated good antimicrobial activity against E. coli, S. aureus, A. niger, and A. oryzaeto.[8] This indicates that introducing specific functionalities at the C5 position can be a viable strategy for developing broad-spectrum antimicrobial agents.

Experimental Protocols

The synthesis and biological evaluation of 5-substituted 2-aminothiazole derivatives require robust and reproducible experimental methodologies.

General Synthesis of 5-Substituted 2-Aminothiazoles

A common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[11] To introduce substituents at the 5-position, appropriately substituted starting materials are required.

Step-by-Step Hantzsch Synthesis:

-

Reactant Preparation: Dissolve the α-haloketone and thiourea (or a substituted thiourea) in a suitable solvent such as ethanol or dimethylformamide (DMF) in a round-bottom flask.[11]

-

Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).[11]

-

Work-up: Upon completion, cool the reaction mixture. If the reaction was performed under acidic conditions, neutralize it with a suitable base.

-

Isolation and Purification: The product can be isolated by filtration if it precipitates, or by extraction with an organic solvent. Further purification is typically achieved by recrystallization or column chromatography.[11]

For the synthesis of 5-aryl substituted derivatives, Suzuki coupling of a 5-bromo-2-aminothiazole intermediate with an appropriate boronic acid is a common strategy.[3][8]

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[1][5]

Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

-

Solubilization: Remove the medium and dissolve the formazan crystals in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[1]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

The evidence presented in this guide underscores the critical role of the C5 position in defining the biological activity of 2-aminothiazole derivatives. The strategic introduction of various substituents at this position can lead to significant improvements in potency and selectivity for a range of therapeutic targets. For anticancer applications, the incorporation of halogen, aryl, and carboxamide functionalities has proven to be a fruitful approach for enhancing cytotoxicity and kinase inhibitory activity. In the realm of antimicrobial drug discovery, C5 modifications offer a promising avenue for broadening the spectrum of activity.

Future research in this area should focus on a more systematic exploration of the chemical space at the C5 position. The design of novel derivatives should be guided by a deeper understanding of the target-ligand interactions, facilitated by computational modeling and structural biology. Furthermore, a thorough investigation of the pharmacokinetic and toxicological profiles of promising 5-substituted 2-aminothiazole derivatives will be crucial for their successful translation into clinical candidates.

References

- Han, S.-T., Qi, C., et al. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. Russian Journal of Organic Chemistry.

-

PubMed. (n.d.). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. [Link]

-

Al-Ostoot, F. H., Al-Otaibi, F. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. [Link]

-

Semantic Scholar. (n.d.). Synthesis of 2-amino-5-acylthiazoles by a one-pot three-component cascade. [Link]

-

Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. [Link]

-

Krátký, M., Stolaříková, J., Vinšová, J. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3329. [Link]

-

PubMed. (n.d.). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). [Link]

-

ResearchGate. (2006). Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. [Link]

-

PubMed. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

-

Ali, M. A., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 936-952. [Link]

-

ResearchGate. (n.d.). Structure and structure–activity relationship of compounds 1 and 2. [Link]

-

ResearchGate. (2009). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. [Link]

-

Hrast, M., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. ACS Omega, 8(27), 24458–24472. [Link]

-

Lombardo, L. J., et al. (2004). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Journal of Medicinal Chemistry, 47(27), 6658-6680. [Link]

-

Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(40), 35969-35981. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

InChI key for 2-Aminothiazole-5-carbaldehyde hydrochloride

An In-Depth Technical Guide to 2-Aminothiazole-5-carbaldehyde Hydrochloride: A Cornerstone for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Aminothiazole-5-carbaldehyde hydrochloride, a pivotal heterocyclic building block in medicinal chemistry. We will delve into its fundamental chemical identity, physicochemical properties, and established synthetic methodologies. The core of this guide focuses on the compound's significant role as a versatile scaffold in the development of advanced therapeutic agents, particularly in oncology and infectious diseases. By synthesizing field-proven insights with established scientific literature, this document serves as an essential resource for professionals engaged in the exploration and application of novel 2-aminothiazole derivatives.

Core Chemical Identity and Properties

2-Aminothiazole-5-carbaldehyde hydrochloride is a distinct organic compound featuring a thiazole ring substituted with both an amine and an aldehyde functional group, presented as a hydrochloride salt.[1] This unique arrangement of functional groups makes it a highly reactive and versatile intermediate in organic synthesis.[1] The hydrochloride salt form typically enhances its stability and solubility in aqueous media compared to the free base.[1]

The International Chemical Identifier (InChI) Key, a unique, non-proprietary identifier, for the hydrochloride form is ODWAZDCUJYHFPL-UHFFFAOYSA-N .[2][3] This key provides an unambiguous digital fingerprint for the compound, crucial for database searches and accurate scientific communication.

Table 1: Physicochemical and Structural Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-1,3-thiazole-5-carbaldehyde;hydrochloride | |

| InChI Key | ODWAZDCUJYHFPL-UHFFFAOYSA-N | [2][3] |

| CAS Number | 920313-27-5 | [2] |

| Molecular Formula | C₄H₅ClN₂OS | [1][2] |

| Molecular Weight | 164.61 g/mol | [2][3] |

| Appearance | Light brown crystals or brown granular solid | [1] |

| Solubility | Soluble in water, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | [1] |

| Storage Conditions | Store in a dark, cool, dry, and well-ventilated place under an inert atmosphere | [1][2] |

Synthesis and Reaction Mechanisms

The synthesis of the 2-aminothiazole core is most famously achieved through the Hantzsch thiazole synthesis .[4] This method generally involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant like thiourea.[5] Modifications to this foundational method allow for the introduction of various substituents, leading to a diverse library of derivatives.

For 2-Aminothiazole-5-carbaldehyde and its derivatives, synthetic strategies often involve protecting group chemistry to manage the reactivity of the amine and aldehyde functionalities during ring formation or subsequent modifications. A representative workflow for synthesizing the core scaffold and introducing the aldehyde group is outlined below.

Caption: Generalized synthetic workflow for 2-Aminothiazole-5-carbaldehyde hydrochloride.

Experimental Protocol: Representative Synthesis of a 2-Aminothiazole-5-carboxamide Derivative

This protocol is adapted from methodologies used for synthesizing structurally related compounds, such as the core of the anticancer drug Dasatinib, and illustrates the practical application of thiazole chemistry.[6]

Objective: To synthesize a 2-aminothiazole-5-carboxamide derivative, demonstrating the utility of the 2-aminothiazole scaffold.

Materials:

-

β-ethoxy acrylamide substrate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Dioxane/Water solvent mixture

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Methodology:

-

Chemoselective Bromination: Dissolve the starting β-ethoxy acrylamide substrate in a mixture of dioxane and water.

-

Rationale: The solvent system is chosen to facilitate the solubility of both the organic substrate and the brominating agent.

-

-

Slowly add N-Bromosuccinimide (NBS) to the solution at a controlled temperature. Monitor the reaction via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Rationale: NBS provides a source of electrophilic bromine for the selective α-bromination of the acrylamide. Controlling the temperature is critical to prevent side reactions.[6]

-

-

One-Pot Cyclization: Once the bromination is complete, add thiourea directly to the reaction mixture.

-

Rationale: This one-pot approach improves efficiency by avoiding the isolation of the potentially unstable α-bromo intermediate.

-

-

Heat the reaction mixture to reflux to facilitate the thiazole ring closure via the Hantzsch mechanism.

-

Rationale: The elevated temperature provides the necessary activation energy for the condensation and cyclization steps.

-

-

Work-up and Purification: After the reaction is complete (as indicated by TLC/HPLC), cool the mixture and perform an aqueous work-up to remove inorganic salts. The crude product can then be purified using column chromatography on silica gel.

-

Rationale: Purification is essential to isolate the desired 2-aminothiazole product from unreacted starting materials and byproducts.

-

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry.[7][8] This designation stems from its presence in numerous FDA-approved drugs and its ability to interact with a wide range of biological targets.[8][9] 2-Aminothiazole-5-carbaldehyde hydrochloride serves as a key starting material for derivatives with significant therapeutic potential, particularly as anticancer and antimicrobial agents.[7][8]

Anticancer Activity

The 2-aminothiazole core is a fundamental component of several clinically important anticancer drugs, including the tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib .[4][7] Derivatives have shown potent cytotoxic activity against a broad spectrum of cancer cell lines, including those of the breast, lung, and colon.[4][7]

The primary mechanism of action often involves the inhibition of critical signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[7]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels that tumors require to grow and metastasize. Several 2-aminothiazole derivatives have been designed to inhibit VEGFR-2, thereby acting as anti-angiogenic agents.[7]

-

PI3K/Akt Pathway Modulation: The PI3K/Akt pathway is frequently overactivated in cancer, promoting cell survival and resistance to apoptosis. Novel 2-aminothiazole compounds can target key kinases like PI3K and Akt within this pathway, leading to the induction of cancer cell death.[7]

Caption: Inhibition of the PI3K/Akt signaling pathway by 2-aminothiazole derivatives.

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. 2-aminothiazole derivatives have demonstrated promising activity against a variety of bacteria and fungi.[7][8] The introduction of different substituents at the 5-position of the thiazole ring, a modification readily achievable starting from 2-Aminothiazole-5-carbaldehyde, has been shown to dramatically enhance antimicrobial potency.[8]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 2-Aminothiazole-5-carbaldehyde hydrochloride is essential. The compound is classified as an irritant and may be harmful if swallowed.[10][11]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles).[2][10] In case of dust formation, use an approved respiratory mask (e.g., N95).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2][12] Avoid contact with skin and eyes.[2]

-

First Aid:

-

Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[10][12]

-

Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[12]

-

Ingestion: If swallowed, call a poison control center or doctor if you feel unwell. Rinse mouth.[12]

-

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]

Conclusion

2-Aminothiazole-5-carbaldehyde hydrochloride, identified by its InChIKey ODWAZDCUJYHFPL-UHFFFAOYSA-N, is far more than a simple chemical reagent. It is a strategic building block that provides access to a rich chemical space of therapeutically relevant molecules. Its dual functionality, coupled with the proven biological significance of the 2-aminothiazole scaffold, ensures its continued importance in the fields of medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and safe handling is paramount for researchers aiming to leverage this potent scaffold in the development of next-generation pharmaceuticals.

References

- Smolecule. (n.d.). Buy 2-Aminothiazole-5-carbaldehyde hydrochloride | 920313-27-5.

- Echemi. (n.d.). Buy 2-Aminothiazole-5-carbaldehyde hydrochloride from JHECHEM CO LTD.

- BenchChem. (n.d.). A Technical Guide to Novel 2-Amino-Thiazole Derivatives and Their Potential Applications.

- BenchChem. (n.d.). A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Derivatives in Drug Discovery.

- PubMed. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.

- AbacipharmTech. (n.d.). 2-Aminothiazole-5-carbaldehyde hydrochloride.

- ResearchGate. (n.d.). Drugs currently in use based on 2-aminothiazole skeleton.

- ResearchGate. (n.d.). Discovery of 2-Aminothiazole Derivatives as Antitumor Agents.

- Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Aminothiazole-5-carboxylic acid.

- ChemBK. (2024). 2-Aminothiazole-5-carbadehyde.

- RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches.

- Fisher Scientific. (2021). SAFETY DATA SHEET - 2-Aminothiazole.

- Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.

- PubChem. (n.d.). 2-Amino-1,3-thiazole-5-carbaldehyde.

- Sigma-Aldrich. (n.d.). 2-Aminothiazole-5-carboxaldehyde 95%.

Sources

- 1. Buy 2-Aminothiazole-5-carbaldehyde hydrochloride | 920313-27-5 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. 2-Aminothiazole-5-carbaldehyde hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chembk.com [chembk.com]

- 11. 2-Amino-1,3-thiazole-5-carbaldehyde | C4H4N2OS | CID 2737798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

Molecular weight of 2-Aminothiazole-5-carbaldehyde hydrochloride.

An In-depth Technical Guide to 2-Aminothiazole-5-carbaldehyde Hydrochloride: Properties, Verification, and Application

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, characterization, and strategic importance of 2-Aminothiazole-5-carbaldehyde hydrochloride. We move beyond simple data recitation to provide causal insights into its utility as a pivotal building block in modern medicinal chemistry.

Core Physicochemical Identity

2-Aminothiazole-5-carbaldehyde hydrochloride is a heterocyclic organic compound valued as a versatile intermediate in organic synthesis.[1] Its identity is defined by its molecular structure, which dictates its chemical behavior and potential applications.

The cornerstone of its quantitative identity is its molecular weight , which is 164.61 g/mol .[1][2][3] This value is derived from its molecular formula, C4H5ClN2OS .[1][2] The hydrochloride salt form is crucial for laboratory applications, as it typically enhances the compound's stability and aqueous solubility compared to its free base, facilitating its use in various reaction conditions.[1]

A summary of its key properties is presented below for rapid reference.

| Property | Value | Source(s) |

| Molecular Weight | 164.61 g/mol | [1][2][3] |

| Molecular Formula | C4H5ClN2OS | [1][2] |

| CAS Number | 920313-27-5 | [1][2][3] |

| IUPAC Name | 2-amino-1,3-thiazole-5-carbaldehyde;hydrochloride | [1] |

| Exact Mass | 163.98100 u | [2] |

| Appearance | Clear to light brown crystalline solid | [1] |

| Solubility | Soluble in water, DMSO, and DMF | [1] |

Synthesis and Structural Validation: A Self-Validating Workflow

The utility of 2-Aminothiazole-5-carbaldehyde hydrochloride is contingent on its purity and confirmed structural identity. The synthesis and subsequent characterization form a closed-loop, self-validating system that ensures the reliability of the material for downstream applications.

General Synthetic Approach: The Hantzsch Thiazole Synthesis

The 2-aminothiazole core is commonly synthesized via the Hantzsch thiazole synthesis.[4] This classic method involves the condensation reaction between an α-halocarbonyl compound and a thiourea derivative. For 5-substituted 2-aminothiazoles, a common strategy involves the reaction of thiourea with an appropriately substituted α-halocarbonyl precursor, which, in this case, would contain the aldehyde or a protected aldehyde functional group.

The general workflow from synthesis to validated product is a critical process for ensuring experimental reproducibility.

Caption: Workflow from synthesis to structural validation.

Mandatory Characterization Protocols

To authoritatively confirm the identity of the synthesized 2-Aminothiazole-5-carbaldehyde hydrochloride, and thus its molecular weight, the following characterization techniques are essential.

Protocol 1: Mass Spectrometry (MS)

-

Objective: To directly measure the mass-to-charge ratio (m/z) of the molecule, providing experimental confirmation of its molecular weight.

-

Methodology (Electrospray Ionization - ESI-MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ corresponding to the free base (C4H4N2OS, MW = 128.15) should be observed at m/z ≈ 129.01.

-

The presence of this ion confirms the mass of the core molecule.

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms and the presence of key functional groups (amine, aldehyde, thiazole ring).

-

Methodology (¹H and ¹³C NMR):

-

Dissolve a 5-10 mg sample in a deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Acquire a ¹H NMR spectrum. Expect to observe distinct signals for the aldehyde proton (CHO), the thiazole ring proton, and the amine protons (NH₂). The chemical shifts and coupling patterns must match the expected structure.

-

Acquire a ¹³C NMR spectrum. Expect signals corresponding to the aldehyde carbonyl carbon, and the carbons of the thiazole ring.

-

The resulting spectra provide an unambiguous structural fingerprint of the molecule.

-

Protocol 3: Elemental Analysis

-

Objective: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur.

-

Methodology:

-

Submit a pure, dry sample for combustion analysis.

-

Compare the experimental percentages of C, H, N, and S with the theoretical values calculated from the molecular formula C4H5ClN2OS.

-

A close correlation (typically within ±0.4%) provides strong evidence for the assigned molecular formula.

-

Strategic Importance in Drug Discovery

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, including the anticancer agents Dasatinib and Alpelisib.[4][5] 2-Aminothiazole-5-carbaldehyde hydrochloride serves as a critical starting material for creating novel derivatives due to its two reactive functional handles: the primary amine and the aldehyde.[1]

-

The amine group allows for derivatization through acylation, sulfonylation, or coupling reactions to build more complex structures.

-

The aldehyde group can participate in reactions such as reductive amination, Wittig reactions, or condensations to introduce diverse substituents at the 5-position of the thiazole ring.

This dual functionality makes it a valuable building block for generating libraries of compounds for screening against various biological targets. The strategic modification at the 5-position has been shown to significantly influence the therapeutic potential of 2-aminothiazole derivatives, impacting their anticancer and antimicrobial activities.[6]

Caption: Role as a versatile drug discovery building block.

Safety, Handling, and Storage

For maintaining the integrity of 2-Aminothiazole-5-carbaldehyde hydrochloride and ensuring user safety, adherence to proper laboratory procedures is paramount.

-

Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye protection to avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2]

-

Storage: The compound should be stored in a dark place under an inert atmosphere to maintain its stability and purity.[1] Room temperature storage is generally acceptable, but refer to the supplier's specific recommendations.

References

-

Rashid, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. Retrieved from [Link]

-

AbacipharmTech. (n.d.). 2-Aminothiazole-5-carbaldehyde hydrochloride. Retrieved from [Link]

Sources

- 1. Buy 2-Aminothiazole-5-carbaldehyde hydrochloride | 920313-27-5 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. 2-Aminothiazole-5-carbaldehyde hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. benchchem.com [benchchem.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols: The Hantzsch Synthesis for 2-Aminothiazole Derivatives

Introduction: The Enduring Relevance of the 2-Aminothiazole Scaffold

The 2-aminothiazole core is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties allow it to engage in a wide range of biological interactions, making it a fundamental component of numerous pharmaceuticals.[3][4] Compounds incorporating this moiety exhibit a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] Notably, clinically approved drugs like Dasatinib (an anticancer agent) and Alpelisib feature the 2-aminothiazole nucleus, highlighting its significance in modern therapeutics.[2]

Given its importance, the development of efficient, robust, and scalable synthetic routes to 2-aminothiazole derivatives is a critical endeavor for researchers in drug discovery. The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for constructing this vital heterocycle.[5][7][8] The classical approach involves the condensation of an α-haloketone with a thioamide.[8] This guide provides a detailed exploration of the Hantzsch synthesis for preparing 2-aminothiazole derivatives, focusing on its mechanistic underpinnings, modern one-pot protocol variations, and practical, field-proven insights for laboratory application.

The Reaction Mechanism: A Stepwise View of Thiazole Formation

The trustworthiness of a synthetic protocol is rooted in a deep understanding of its underlying mechanism. The Hantzsch synthesis proceeds through a well-established pathway involving nucleophilic substitution, intramolecular cyclization, and dehydration.[9][10]

The Core Reaction: α-Haloketone + Thiourea → 2-Aminothiazole

Mechanistic Steps:

-